molecular formula C16H16FNO2 B5057783 2-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)ethanamine

Cat. No.: B5057783
M. Wt: 273.30 g/mol
InChI Key: JETNMXDHZPMMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)ethanamine, commonly known as FBA, is a chemical compound that belongs to the class of phenethylamines. It has been widely studied for its potential use as a research tool in the field of neuroscience. The purpose of

Mechanism of Action

FBA acts as a partial agonist at the 5-HT2A receptor subtype, which is a G-protein coupled receptor that is widely distributed in the brain. Activation of this receptor subtype has been linked to a variety of physiological and pathological processes, including mood regulation, perception, and cognition.
Biochemical and Physiological Effects:
FBA has been found to modulate the activity of the 5-HT2A receptor subtype in a dose-dependent manner. It has been shown to increase the activity of this receptor subtype at low doses, while higher doses lead to a decrease in receptor activity. These effects have been linked to changes in intracellular signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FBA in lab experiments is its high selectivity for the 5-HT2A receptor subtype. This property allows researchers to study the function of this receptor subtype without interfering with the activity of other receptor subtypes. However, one limitation of FBA is its relatively low potency compared to other compounds that target the 5-HT2A receptor subtype. This can make it challenging to study the effects of this receptor subtype at low concentrations.

Future Directions

There are several potential future directions for research on FBA. One area of interest is the development of more potent analogs of FBA that can selectively target the 5-HT2A receptor subtype. Another area of interest is the use of FBA in animal models of neuropsychiatric disorders, such as schizophrenia and depression, to study the role of the 5-HT2A receptor subtype in these conditions. Finally, FBA may also be useful in the development of new therapeutic agents for the treatment of neuropsychiatric disorders that target the 5-HT2A receptor subtype.

Synthesis Methods

The synthesis of FBA involves the reaction of 3-fluorobenzylamine with 1,3-benzodioxole-5-carbaldehyde in the presence of reducing agents such as sodium triacetoxyborohydride. The reaction yields FBA as a white crystalline solid with a melting point of 98-99°C.

Scientific Research Applications

FBA has been used as a research tool to study the function of serotonin receptors in the brain. It has been found to selectively bind to the 5-HT2A receptor subtype and act as a partial agonist. This property makes it a valuable tool for studying the role of this receptor subtype in various physiological and pathological processes.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c17-14-3-1-2-13(8-14)10-18-7-6-12-4-5-15-16(9-12)20-11-19-15/h1-5,8-9,18H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETNMXDHZPMMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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